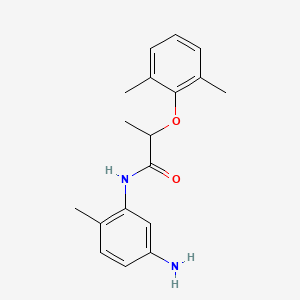

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide

Description

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide is a propanamide derivative featuring a 5-amino-2-methylphenylamine moiety linked to a 2,6-dimethylphenoxy group.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-11-8-9-15(19)10-16(11)20-18(21)14(4)22-17-12(2)6-5-7-13(17)3/h5-10,14H,19H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIWTRFGJKQINN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Phenoxypropanamide Intermediate

The 2,6-dimethylphenol is first converted into a suitable acylating agent or intermediate, often via reaction with propanoyl chloride or a related acid chloride derivative. This step introduces the propanamide backbone essential for the final compound.

Typical conditions include:

- Use of a base such as triethylamine to neutralize generated HCl.

- Solvents like dichloromethane or tetrahydrofuran (THF).

- Controlled temperature (0–25 °C) to manage reaction exothermicity.

Coupling with 5-Amino-2-methylphenyl Moiety

The key amide bond formation is achieved by coupling the phenoxypropanamide intermediate with 5-amino-2-methylphenyl under amide bond-forming conditions. Common methods include:

- Direct amidation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents like DMF.

- Alternatively, nucleophilic substitution reactions where the amino group attacks an activated acyl intermediate.

Reaction parameters:

- Room temperature to mild heating (25–50 °C).

- Reaction times ranging from 12 to 24 hours.

- Purification by recrystallization or column chromatography.

Purification and Quality Control

The crude product is purified to achieve high purity (≥98%) using:

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Chromatographic techniques (silica gel column chromatography).

- Quality control includes NMR, mass spectrometry, and HPLC analysis to confirm structure and purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation of 2,6-dimethylphenol | Propanoyl chloride, triethylamine | 0–25 | DCM or THF | 75–85 | Controlled addition to manage exotherm |

| Coupling with 5-amino-2-methylphenyl | EDCI, HOBt, DMF | 25–50 | DMF | 60–70 | Stirring 12–24 h, inert atmosphere |

| Purification | Recrystallization or chromatography | Ambient | Ethanol, ethyl acetate | — | Achieves purity ≥98% |

Mechanistic Insights and Reaction Analysis

- The acylation step proceeds via nucleophilic attack of the phenol oxygen on the acid chloride, forming the ester or amide intermediate.

- The coupling step involves activation of the carboxyl group by EDCI, forming an O-acylisourea intermediate, which is then attacked by the amino group of 5-amino-2-methylphenyl to form the amide bond.

- The presence of HOBt suppresses side reactions and improves yield by stabilizing the activated intermediate.

Comparative Notes on Related Compounds

While the preparation of N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide has been more extensively documented, the propanamide analog (target compound) follows similar synthetic principles with slight modifications in acylating agents and reaction conditions to accommodate the propanamide moiety.

Research Findings and Applications

- The compound is synthesized at gram to kilogram scale for research and industrial applications, with batch-specific Certificates of Analysis ensuring quality and traceability.

- It serves as a pharmaceutical intermediate and a building block for further functionalization in medicinal chemistry.

- The synthetic methods allow for structural modifications to optimize biological activity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Starting Material Selection | 5-Amino-2-methylphenol, 2,6-dimethylphenol | Precursors for synthesis | Readily available, functionalized |

| Acylation | Propanoyl chloride, triethylamine | Introduce propanamide backbone | Intermediate formation |

| Coupling | EDCI, HOBt, DMF | Amide bond formation | Target compound synthesis |

| Purification | Recrystallization, chromatography | Product isolation and purification | High purity (≥98%) |

| Quality Control | NMR, MS, HPLC | Structural confirmation | Ensures identity and purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Halogenated derivatives of the phenyl rings.

Scientific Research Applications

Chemistry

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide is utilized in the synthesis of complex organic molecules and polymers. Its ability to act as a building block in organic synthesis makes it valuable for creating new chemical entities.

Biology

Research indicates that this compound may interact with various enzymes and receptors, which can influence biological pathways. For instance, studies have shown its potential in modulating neurotransmitter systems, suggesting applications in neuropharmacology.

Medicine

The therapeutic applications of this compound are under investigation. It is being explored as a candidate for drug development due to its promising biological activities. Specific areas of interest include:

- Neuroprotection : Case studies have demonstrated its efficacy in protecting neuronal cells from oxidative stress and excitotoxicity.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines.

Materials Science

In materials science, this compound is being evaluated for its role in developing new materials with specific properties such as enhanced durability and resistance to environmental factors.

Table 1: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Synthesis of polymers and organic compounds | Facilitates creation of novel materials |

| Biology | Interaction with enzymes/receptors | Potential for drug development |

| Medicine | Neuroprotective properties | May help in treating neurodegenerative diseases |

| Materials Science | Development of durable materials | Enhanced performance in various applications |

Case Study 1: Neuroprotective Effects

A study conducted on rat models demonstrated that this compound significantly reduced neuronal apoptosis induced by NMDA receptor overactivation. The results indicated a protective effect against neurodegenerative conditions such as Alzheimer's disease.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects against specific types of cancer cells. The mechanism involved the induction of apoptosis and inhibition of cell proliferation, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds, while the phenyl rings can engage in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Key Compounds :

- N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)propanamide (): Differs by a methoxy group at the 2-position of the phenyl ring instead of methyl.

- N-(5-Amino-2-methylphenyl)propanamide (CAS 436089-02-0, ): Lacks the 2,6-dimethylphenoxy group. Simpler structure (C10H14N2O, MW 178.24) reduces lipophilicity, which may limit membrane permeability compared to the target compound.

Table 1: Substituent-Driven Properties

Positional Isomers: Amino Group Orientation

Example :

- N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide (sc-329771, ): The amino group is at the 4-position instead of 3. Positional isomerism can drastically alter steric and electronic interactions with biological targets. For instance, the 5-amino configuration may enhance binding to enzymes requiring para-aminophenol-like motifs, whereas the 4-amino isomer might favor alternate binding pockets.

Pharmacological Activity: Anticonvulsant Potential

Aroxyacetamides and related compounds exhibit anticonvulsant activity in maximal electroshock seizure (MES) models (). For example:

- Compound VIII : Showed 75% protection in rats (oral administration).

The target compound’s 2,6-dimethylphenoxy group may enhance lipid solubility, promoting blood-brain barrier penetration, a critical factor for central nervous system activity. However, substitution patterns (e.g., methyl vs. methoxy) could modulate efficacy and toxicity.

Physicochemical Properties: LogP and Solubility

Local anesthetics like lidocaine (logP 43 at pH 7.4) and prilocaine (logP 25) () highlight the importance of partition coefficients in drug delivery. The target compound’s logP is expected to lie between these values due to its balanced hydrophobic (dimethylphenoxy) and hydrophilic (amide, amino) groups.

Table 2: LogP Comparisons

| Compound | logP (Octanol:Water) | Application |

|---|---|---|

| Lidocaine () | 43 | Local Anesthetic |

| Prilocaine () | 25 | Local Anesthetic |

| Target Compound (Estimated) | ~30–35 | Research Candidate |

Agrochemical Analogs: 2,6-Dimethylphenoxy Motifs

The 2,6-dimethylphenoxy group is prevalent in pesticides, such as oxadixyl (), a fungicide. This substituent likely contributes to target enzyme inhibition (e.g., fungal RNA polymerase). The target compound’s propanamide chain may offer flexibility for binding to agricultural targets, though its amino group could introduce unintended reactivity in environmental conditions.

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide, with the CAS number 953756-17-7, is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

- Molecular Formula : C18H22N2O2

- Molecular Weight : 298.39 g/mol

- Structure : The compound features an amide functional group linked to a substituted phenyl ring, which is essential for its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

A study assessing the antimicrobial properties of related compounds found that certain derivatives displayed significant inhibitory effects against pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa. While specific data on this compound is limited, the structural similarities suggest potential efficacy in this area .

Antioxidant Properties

The antioxidant capacity of compounds in this class has been evaluated through various assays. Although specific results for this compound are not extensively documented, derivatives have shown promising results in reducing oxidative stress in cellular models .

Synthesis and Evaluation

In a recent study published by MDPI, researchers synthesized several derivatives of thiazolopyridine and evaluated their biological activity. The most active compound exhibited a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa, demonstrating significant antibacterial activity. This suggests that modifications to the core structure can enhance biological efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of related compounds provides insights into optimizing the biological activity of this compound. Studies have shown that alterations to the phenyl rings or the introduction of different functional groups can significantly impact antimicrobial potency and selectivity .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Antimicrobial Activity (MIC) | Antioxidant Activity |

|---|---|---|---|

| This compound | Structure | TBD | TBD |

| Compound 3g (Thiazolopyridine derivative) | Structure | 0.21 µM against Pseudomonas aeruginosa | Moderate |

| Compound X (related derivative) | Structure | TBD | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide, and how can yield and purity be maximized?

- Methodological Answer : The compound can be synthesized via coupling reactions using intermediates like 2-(2,6-dimethylphenoxy)propanoyl chloride and 5-amino-2-methylaniline. Key steps include:

- Coupling Agents : Use HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxylic acids for amide bond formation, as demonstrated in structurally similar compounds .

- Purification : Flash chromatography with ethyl acetate/hexane gradients (e.g., 30:70) effectively isolates the product while removing unreacted starting materials .

- Yield Optimization : Maintain stoichiometric control (e.g., 1:1 molar ratio of amine to acylating agent) and reaction times of 2–4 hours at room temperature .

Q. How can structural characterization of this compound be validated using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Compare chemical shifts to structurally related compounds. For example, the 2,6-dimethylphenoxy group typically shows aromatic protons as a singlet at δ 6.8–7.2 ppm, while the amide proton resonates near δ 8.0–8.5 ppm .

- HPLC-MS : Use reverse-phase C18 columns with ESI-MS detection to confirm molecular weight (e.g., [M+H]⁺ at m/z 328.3 predicted for C₁₉H₂₄N₂O₂). Relative retention times can be cross-referenced with pharmacopeial standards .

Q. What are the critical impurities to monitor during synthesis, and how are they quantified?

- Methodological Answer :

- Impurity Profiling : Common impurities include unreacted intermediates (e.g., 5-amino-2-methylaniline) and byproducts like N-acetylated derivatives. Use HPLC with UV detection (λ = 254 nm) and relative response factors (RRF) to quantify impurities .

- Limits : Pharmacopeial guidelines recommend individual impurity limits ≤0.1% and total impurities ≤0.5% .

Advanced Research Questions

Q. How does the chiral resolution of this compound isomers impact pharmacological activity?

- Methodological Answer :

- Chiral Separation : Use chiral stationary phases (e.g., Chiralpak® OD) with methanol/CO₂ mobile phases. Retention times (e.g., 1.6–2.4 minutes) and enantiomeric excess (ee >98%) should be validated .

- Bioactivity Assays : Compare isomers in in vitro receptor-binding assays (e.g., CYP450 inhibition) to identify enantiomer-specific effects. For example, (S)-isomers of similar phenoxypropanamides show higher metabolic stability .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer :

- Solubility Testing : Use shake-flask methods in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO). Conflicting data may arise from polymorphic forms; characterize crystalline vs. amorphous states via XRPD .

- Stability Studies : Accelerated stability testing (40°C/75% RH) over 1–3 months identifies degradation pathways (e.g., hydrolysis of the amide bond). LC-MS/MS tracks degradation products like 2,6-dimethylphenol .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase-2 (COX-2). Validate predictions with SPR (surface plasmon resonance) assays for binding affinity (KD values) .

- Pharmacophore Mapping : Align structural features (e.g., amide bond, dimethylphenoxy group) with known active sites, as demonstrated for lopinavir analogues .

Q. What methodologies are used to assess the compound’s metabolic fate in in vitro hepatic models?

- Methodological Answer :

- Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor metabolites via UPLC-QTOF-MS, focusing on oxidative products (e.g., hydroxylation at the methylphenyl group) .

- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potential. IC50 values <1 μM suggest significant drug-drug interaction risks .

Key Considerations for Experimental Design

- Contradiction Management : Address discrepancies in solubility/stability data by standardizing solvent systems and analytical conditions.

- Advanced Analytics : Combine chiral chromatography with in silico modeling to link structural features to bioactivity .

- Regulatory Alignment : Follow USP/Ph.Eur. guidelines for impurity profiling and method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.